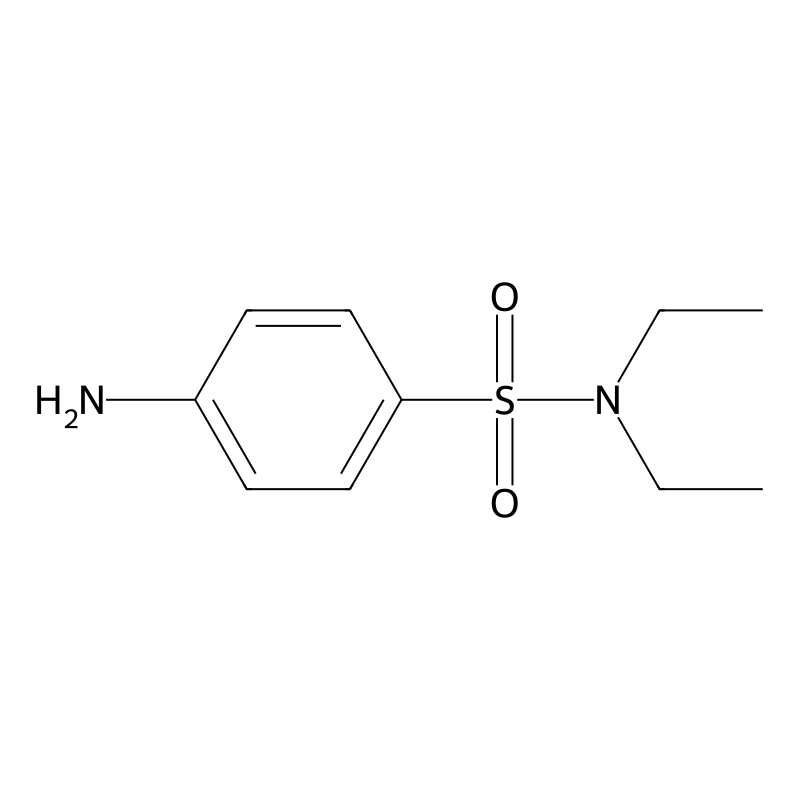

4-Amino-N,N-diethylbenzenesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

- Organic synthesis: The compound contains a sulfonamide functional group, which is a common moiety found in many drugs and bioactive molecules. Sulfonamides can participate in various chemical reactions, making 4-Amino-N,N-diethylbenzenesulfonamide a potential building block for more complex molecules of scientific interest .

- Proteomics research: Some suppliers, like Santa Cruz Biotechnology, list 4-Amino-N,N-diethylbenzenesulfonamide as a specialty product for proteomics research, but the specific application is not disclosed . Proteomics is the study of proteins within a cell, and researchers might use this compound for protein purification or analysis due to its potential interaction with specific protein structures.

4-Amino-N,N-diethylbenzenesulfonamide is a compound belonging to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group (-SO2NH2) attached to an aromatic ring. This specific compound features an amino group (-NH2) at the para position relative to the sulfonamide group on a diethyl-substituted benzene ring. It is recognized for its potential applications in medicinal chemistry, particularly as an antibiotic, owing to its structural similarity to other known sulfa drugs.

Since the specific use of 4-Amino-N,N-diethylbenzenesulfonamide is not well documented, a clear mechanism of action is not available. However, the presence of a sulfonamide group suggests a potential mechanism similar to other sulfa drugs. Sulfa drugs typically act by competitively inhibiting bacterial folic acid synthesis, a crucial process for bacterial growth [].

Several methods can be utilized to synthesize 4-Amino-N,N-diethylbenzenesulfonamide:

- Reaction with Benzene-Sulfonyl Chloride: The compound can be synthesized by reacting benzene-sulfonyl chloride with N,N-diethylamine. This reaction typically involves nucleophilic substitution where the nitrogen atom from the amine attacks the electrophilic sulfur atom in the sulfonyl chloride.

- Alternative Synthetic Routes: Other synthetic routes may involve starting materials that lead to the formation of the sulfonamide via multi-step processes, including amination and sulfonation reactions

4-Amino-N,N-diethylbenzenesulfonamide is primarily studied for its potential use as an antibiotic due to its structural properties akin to other sulfa drugs. Its applications may include:

- Antimicrobial Agent: Investigated for use against various bacterial infections.

- Pharmaceutical Research: Used as a lead compound in drug development and modification studies aimed at enhancing antibacterial activity.

While specific interaction studies involving 4-Amino-N,N-diethylbenzenesulfonamide are scarce, general studies on sulfa drugs indicate that they may interact with various enzymes involved in folate metabolism. These interactions could lead to competitive inhibition, affecting bacterial growth and survival . Further research is needed to elucidate detailed interaction profiles specific to this compound.

Several compounds share structural similarities with 4-Amino-N,N-diethylbenzenesulfonamide. These include:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-Amino-N,N-dimethylbenzenesulfonamide | Dimethyl substitution on nitrogen | Different solubility and potential activity |

| Sulfanilamide | Contains an amino group and sulfonamide | First discovered sulfa drug; well-studied |

| N-(4-Aminobenzenesulfonyl)acetamide | Acetamide substitution | Different functional group leading to varied activity |

Uniqueness: The primary distinction of 4-Amino-N,N-diethylbenzenesulfonamide lies in its diethyl substitution on nitrogen, which alters its solubility and potentially its biological activity compared to other similar compounds. This structural modification may influence how it interacts with biological targets, making it a subject of interest for further research .